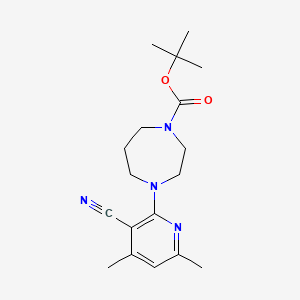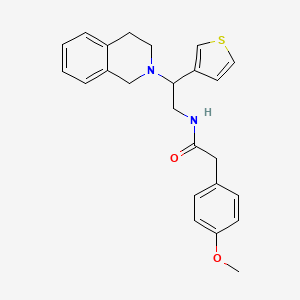
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H26N2O2S and its molecular weight is 406.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:
Formation of the dihydroisoquinolinyl intermediate through cyclization reactions.
Incorporation of the thiophene ring via Friedel-Crafts alkylation.
Coupling the resulting intermediate with a methoxyphenyl acetamide derivative.
Industrial Production Methods: While laboratory-scale preparation focuses on detailed stepwise synthesis, industrial production may utilize streamlined processes for bulk manufacturing. This involves optimization of reaction conditions, use of catalytic agents, and continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide undergoes various reactions, including:
Oxidation: Catalyzed by oxidizing agents like KMnO4 or CrO3.
Reduction: Using reducing agents such as LiAlH4 or NaBH4.
Substitution: Electrophilic or nucleophilic substitution depending on reaction conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Polar aprotic solvents like acetonitrile, dichloromethane.
Major Products:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups replacing existing ones.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide finds applications in:
Chemistry: As a building block in organic synthesis for creating complex molecules.
Biology: Potentially as a pharmacophore in drug discovery for targeting specific biological pathways.
Medicine: Investigating its therapeutic potential in treating diseases.
Industry: Used in materials science for designing specialized polymers or catalysts.
Mechanism of Action
The compound's mechanism of action involves:
Binding to molecular targets, such as enzymes or receptors, through its functional groups.
Modulating biological pathways by influencing the activity of these targets.
Its unique structure allows for selective interaction with specific biological macromolecules, leading to desired biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structural features:
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide stands out due to its combined dihydroisoquinolinyl, thiophene, and methoxyphenyl acetamide components.
Similar compounds include analogs with variations in the thiophene or methoxyphenyl groups, such as N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methylphenyl)acetamide.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-28-22-8-6-18(7-9-22)14-24(27)25-15-23(21-11-13-29-17-21)26-12-10-19-4-2-3-5-20(19)16-26/h2-9,11,13,17,23H,10,12,14-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWFTOZYAKQCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2969340.png)
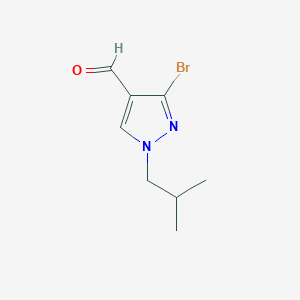

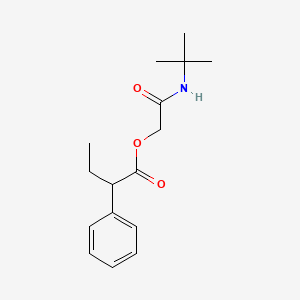
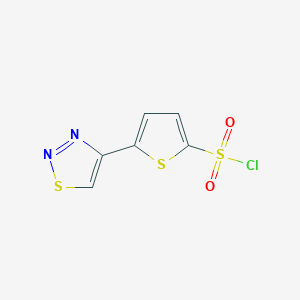
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2969348.png)
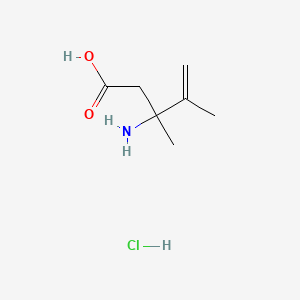
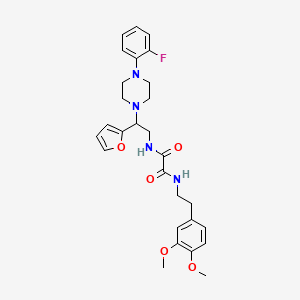
![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/new.no-structure.jpg)
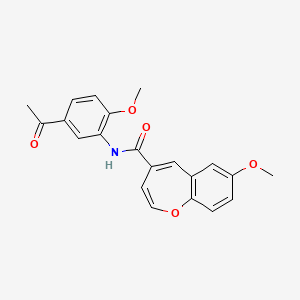
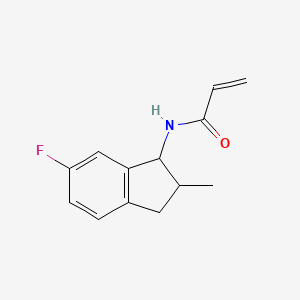
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)
![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)
